molecular formula C16H19N3O3S2 B2504762 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2380042-05-5

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2504762
CAS No.: 2380042-05-5
M. Wt: 365.47
InChI Key: QKXYQODVBAXVKQ-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures, including furan, thiophene, and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of furan, thiophene, and imidazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-11(2)16-18-15(8-19(16)3)24(20,21)17-7-14-6-13(10-23-14)12-4-5-22-9-12/h4-6,8-11,17H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXYQODVBAXVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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